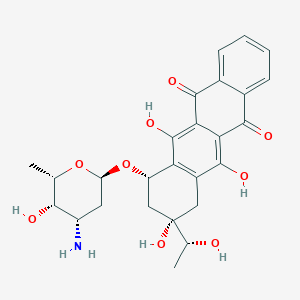

4-Demethoxydaunorubicinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIBSUUWQWSRQV-LIWFTHACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86189-66-4 | |

| Record name | Idarubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dichotomous Nature of 4-Demethoxydaunorubicinol: A Technical Guide to its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 4-Demethoxydaunorubicinol, also known as idarubicinol. As the principal active metabolite of the potent chemotherapeutic agent idarubicin, a comprehensive understanding of idarubicinol's biological activity is paramount for the strategic development of novel anticancer therapies with improved efficacy and reduced cardiotoxicity. This document moves beyond a superficial overview to dissect the compound's dual role as a potent topoisomerase II poison and a significant contributor to anthracycline-induced cardiotoxicity.

Introduction: The Clinical Significance of a Metabolite

Idarubicin, a 4-demethoxy analog of daunorubicin, exhibits superior lipophilicity and cellular uptake compared to other anthracyclines, contributing to its enhanced antitumor activity, particularly in acute myeloid leukemia.[1][2] However, the in vivo activity of idarubicin is largely mediated by its rapid and extensive conversion to 4-demethoxydaunorubicinol (idarubicinol).[3][4] This metabolite is not merely a breakdown product but a pharmacologically active entity with a longer half-life than its parent compound, profoundly influencing both the therapeutic and toxicological profile of idarubicin treatment.[2][4] Notably, idarubicinol is equipotent to idarubicin in its cytotoxic effects.[5]

The central challenge in anthracycline therapy remains the mitigation of dose-dependent cardiotoxicity.[1][6] Idarubicinol is a key player in this detrimental side effect, underscoring the critical need to delineate its specific mechanisms of action in both cancer cells and cardiomyocytes.[6] This guide will dissect these mechanisms, providing a foundation for the development of targeted strategies to uncouple the desired anticancer effects from the deleterious cardiac consequences.

The Core Anticancer Mechanism: Topoisomerase II Poisoning and DNA Damage

The primary anticancer mechanism of 4-demethoxydaunorubicinol, in concert with its parent compound, is the targeting of DNA topoisomerase II (TOP2).[2][5] This nuclear enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] Idarubicinol acts as a "TOP2 poison," stabilizing the transient TOP2-DNA cleavage complex.[2][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the initiation of apoptotic cell death.[2][7]

Enhanced Targeting of Topoisomerase IIα

Studies have revealed that idarubicin and idarubicinol are particularly effective at forming TOP2α cleavable complexes.[5] This isoform of topoisomerase II is highly expressed in proliferating cells, making it a prime target for anticancer therapy. In vitro assays have demonstrated that both idarubicin and idarubicinol are more potent inducers of TOP2α-DNA complexes compared to doxorubicin.[5] This enhanced targeting of TOP2α likely contributes to the superior cytotoxic potency of idarubicin and its metabolite.[5]

The following diagram illustrates the mechanism of TOP2 poisoning by 4-demethoxydaunorubicinol.

Caption: Mechanism of Topoisomerase IIα poisoning by 4-Demethoxydaunorubicinol.

DNA Intercalation

In addition to TOP2 poisoning, 4-demethoxydaunorubicinol, like other anthracyclines, intercalates into the DNA double helix.[4][7] This insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription.[7] While DNA intercalation is a component of its mechanism, the stabilization of the TOP2-DNA complex is considered the primary driver of its cytotoxic efficacy.

The Dark Side: Mechanisms of Cardiotoxicity

The clinical utility of 4-demethoxydaunorubicinol is limited by its cardiotoxic effects, a hallmark of anthracycline therapy.[1][6] The cardiotoxicity is primarily attributed to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction within cardiomyocytes.[1][8]

Reactive Oxygen Species (ROS) Generation and Mitochondrial Damage

The quinone moiety of the 4-demethoxydaunorubicinol structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[1] Cardiomyocytes are particularly vulnerable to ROS-induced damage due to their high density of mitochondria and relatively low levels of antioxidant enzymes.[1] This oxidative stress leads to:

-

Mitochondrial DNA Damage: ROS can directly damage mitochondrial DNA, impairing the synthesis of essential proteins for the electron transport chain.

-

Lipid Peroxidation: The oxidation of lipids in mitochondrial membranes disrupts their integrity and function.

-

Inhibition of Mitochondrial Biogenesis: Anthracyclines can interfere with the signaling pathways that regulate the production of new mitochondria.[9]

The culmination of these events is a decline in mitochondrial function, leading to a cellular energy deficit and the initiation of apoptotic pathways in cardiomyocytes.[1]

The following diagram illustrates the pathway of 4-demethoxydaunorubicinol-induced cardiotoxicity.

Caption: Key mechanisms of 4-Demethoxydaunorubicinol-induced cardiotoxicity.

Disruption of Calcium Homeostasis

Emerging evidence suggests that anthracyclines, including likely 4-demethoxydaunorubicinol, disrupt intracellular calcium homeostasis in cardiomyocytes. This can involve altered function of key calcium-handling proteins such as the ryanodine receptor and SERCA2a, leading to impaired contractility and arrhythmogenesis.

Comparative Efficacy and Toxicity

A critical aspect for drug development is understanding the relative potency and toxicity of a compound.

| Compound | Target Cell Line | IC50 (approximate) | Relative Potency vs. Doxorubicin | Reference |

| 4-Demethoxydaunorubicinol (Idarubicinol) | K562 (human leukaemia) | More potent than Doxorubicin | >1 | [5] |

| Idarubicin | K562 (human leukaemia) | Equipotent to Idarubicinol | >1 | [5] |

| Doxorubicin | K562 (human leukaemia) | Less potent than Idarubicin/Idarubicinol | 1 | [5] |

| Doxorubicin | NIH-3T3 (mouse fibroblast) | - | 1 | [10] |

| Idarubicin | NIH-MDR1-G185 (MDR cell line) | 1.8-fold > than in parental | Higher resistance than Doxorubicin | [10] |

| Doxorubicin | NIH-MDR1-G185 (MDR cell line) | 12.3-fold > than in parental | Lower resistance than Idarubicin | [10] |

| Idarubicinol | NIH-MDR1-G185 (MDR cell line) | 7.8-fold > than in parental | - | [10] |

| Doxorubicinol | NIH-MDR1-G185 (MDR cell line) | 18.9-fold > than in parental | - | [10] |

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table provides a qualitative comparison based on the available literature.

Experimental Protocols for Mechanistic Studies

The following are outlines of key experimental protocols for investigating the mechanism of action of 4-Demethoxydaunorubicinol.

Assessment of Topoisomerase II-DNA Cleavage Complex Formation (TARDIS Assay)

The Trapped in Agarose DNA Immunostaining (TARDIS) assay is a single-cell method to visualize and quantify drug-induced TOP2-DNA complexes.[5][11]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and then probed with antibodies specific for TOP2α or TOP2β. The amount of TOP2 covalently bound to DNA is then quantified by immunofluorescence.

Methodology Outline:

-

Cell Treatment: Treat suspension or adherent cancer cells with a range of concentrations of 4-demethoxydaunorubicinol for a specified time (e.g., 1 hour). Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and spread onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis buffer containing a high concentration of salt and detergent to remove cellular membranes and non-covalently bound proteins.

-

Antibody Incubation: Incubate the slides with a primary antibody specific for TOP2α.

-

Secondary Antibody and Visualization: Incubate with a fluorescently labeled secondary antibody.

-

Image Acquisition and Analysis: Visualize the slides using a fluorescence microscope and quantify the fluorescence intensity of individual nuclei using image analysis software.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

MitoSOX™ Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[12][13]

Principle: MitoSOX™ Red is a cell-permeant dye that accumulates in the mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

Methodology Outline:

-

Cell Culture: Plate cardiomyocytes (e.g., iPSC-derived cardiomyocytes) in a multi-well plate suitable for fluorescence microscopy or a plate reader.

-

Cell Treatment: Treat the cardiomyocytes with 4-demethoxydaunorubicinol at various concentrations and time points. Include appropriate positive (e.g., antimycin A) and negative controls.

-

MitoSOX™ Red Loading: Incubate the cells with MitoSOX™ Red reagent (typically 5 µM) for 10-30 minutes at 37°C.

-

Washing: Gently wash the cells with a warm buffer to remove excess probe.

-

Fluorescence Measurement: Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the level of mitochondrial ROS production.

Analysis of Cardiomyocyte Calcium Transients

Fluo-4 is a cell-permeant dye that exhibits a large increase in fluorescence upon binding to Ca²⁺.[14]

Principle: Changes in intracellular calcium concentration in beating cardiomyocytes can be visualized and quantified by measuring the fluorescence intensity of Fluo-4 over time.

Methodology Outline:

-

Cell Culture: Culture spontaneously beating cardiomyocytes on glass-bottom dishes.

-

Fluo-4 Loading: Incubate the cells with Fluo-4 AM ester for 15-30 minutes at 37°C.

-

De-esterification: Allow time for the AM ester to be cleaved by intracellular esterases, trapping the Fluo-4 dye inside the cells.

-

Baseline Recording: Record baseline calcium transients from spontaneously contracting cells using a high-speed fluorescence imaging system.

-

Compound Addition: Add 4-demethoxydaunorubicinol to the cells and continue recording.

-

Data Analysis: Analyze the recorded fluorescence traces to determine parameters such as the amplitude, duration, and decay rate of the calcium transients. Software such as CalTrack can be used for automated analysis.[15]

Conclusion and Future Directions

4-Demethoxydaunorubicinol is a potent anticancer agent whose mechanism of action is intrinsically linked to both its therapeutic efficacy and its dose-limiting cardiotoxicity. Its enhanced ability to poison topoisomerase IIα compared to doxorubicin provides a clear rationale for its clinical utility. However, the parallel induction of mitochondrial ROS production and dysfunction in cardiomyocytes remains a significant hurdle.

Future research should focus on:

-

Selective Delivery: Developing strategies to selectively deliver 4-demethoxydaunorubicinol or its parent compound, idarubicin, to tumor tissues, thereby minimizing exposure to the heart.

-

Cardioprotective Co-therapies: Investigating the co-administration of agents that can specifically mitigate mitochondrial oxidative stress in cardiomyocytes without compromising the anticancer activity of 4-demethoxydaunorubicinol.

-

Structural Modifications: Designing novel 4-demethoxydaunorubicin analogs that retain potent topoisomerase II poisoning activity but have a reduced capacity for redox cycling and ROS generation.

A deeper, more nuanced understanding of the structure-activity relationships governing both the on-target and off-target effects of 4-demethoxydaunorubicinol will be instrumental in guiding the development of the next generation of safer and more effective anthracycline-based chemotherapies.

References

-

Schimmel, K. J. M., et al. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Archives of Toxicology. [Link]

-

Bolis, G., et al. (1993). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Loflin, P. T., et al. (2007). Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K52 Human Leukaemia Cells. British Journal of Haematology. [Link]

-

Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. [Link]

-

Henriksen, P. A. (2018). First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia. BMJ Case Reports. [Link]

-

Deprez, J., et al. (2000). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Cancer Chemotherapy and Pharmacology. [Link]

-

Pommier, Y. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences. [Link]

-

Louch, W. E., et al. (2017). Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes. Annals of Biomedical Engineering. [Link]

-

Ahmad, A., et al. (2017). In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Gillies, H. C., & Rogers, H. J. (1991). Idarubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer. Drugs. [Link]

-

Coley, H. M., et al. (1995). Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells. British Journal of Cancer. [Link]

-

NEXEL Co., Ltd. (n.d.). Measurement of calcium transient in monolayer cultures of Cardiosight®-S. NEXEL Application Note. [Link]

-

Dewar, J. M., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. The EMBO Journal. [Link]

-

Drugs.com. (2023). Idarubicin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

van der Kolk, D. M., et al. (1999). Idarubicin DNA intercalation is reduced by MRP1 and not Pgp. British Journal of Haematology. [Link]

-

Angsutararux, P., et al. (2023). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Cancers. [Link]

-

Willmore, E., et al. (1999). Camptothecin-stabilised topoisomerase I-DNA complexes in leukaemia cells visualised and quantified in situ by the TARDIS assay (trapped in agarose DNA immunostaining). British Journal of Cancer. [Link]

-

Bertelli, G., et al. (1988). Idarubicin: an evaluation of cardiac toxicity in 77 patients with solid tumors. Anticancer Research. [Link]

-

Van den Eynde, J., et al. (2023). A comparative study of the chemotoxic effects of idarubicin and doxorubicin in a chemically-induced in vivo mouse model and in vitro HCC models. bioRxiv. [Link]

-

van der Kraan, J., et al. (1997). Effects of idarubicin and idarubicinol on rat coronary resistance and vasoconstrictor responsiveness of isolated aorta and mesentery. Pharmacology & Toxicology. [Link]

-

Gieseler, F., et al. (1997). Base Mutation Analysis of Topoisomerase II-idarubicin-DNA Ternary Complex Formation. Evidence for Enzyme Subunit Cooperativity in DNA Cleavage. Journal of Biological Chemistry. [Link]

-

Frei, E., et al. (Eds.). (2003). Intercalating Drugs that Target Topoisomerases. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

-

Synapse. (2023). What is the mechanism of Idarubicin Hydrochloride?. Synapse. [Link]

-

Villani, F., et al. (1989). Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin). European Journal of Cancer & Clinical Oncology. [Link]

-

Singh, S., et al. (2024). Recording and Interpretation of Active Calcium Transients in Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Current Protocols. [Link]

-

Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. International Journal of Clinical Oncology and Cancer Research. [Link]

-

Li, J., et al. (2017). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. In AMPK. Humana Press. [Link]

-

Li, T., et al. (2021). Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. Toxicology and Industrial Health. [Link]

-

Med School. (2023). Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

Bandele, O. J., & Osheroff, N. (2018). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Molecules. [Link]

-

Gewirtz, D. A. (1991). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. Cancer Research. [Link]

-

Smith, J. G., et al. (2019). CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes. Circulation Research. [Link]

-

Wojtala, A., et al. (2012). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. In Methods in Enzymology. Academic Press. [Link]

-

Ferreira-Marques, M., et al. (2023). Cardiac Molecular Remodeling by Anticancer Drugs: Doxorubicin Affects More Metabolism While Mitoxantrone Impacts More Autophagy in Adult CD-1 Male Mice. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2021). Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics. Oxidative Medicine and Cellular Longevity. [Link]

-

Chem Help ASAP. (2020). Intermolecular forces between DNA and intercalating drugs. YouTube. [Link]

-

Cancer Biology and Targeted Therapy. (2023). Topoisomerase Inhibitors for Researchers. YouTube. [Link]

-

Anderlini, P., et al. (1995). Idarubicin Cardiotoxicity: A Retrospective Study in Acute Myeloid Leukemia and Myelodysplasia. Journal of Clinical Oncology. [Link]

-

Li, N., et al. (2003). A protocol for in vivo detection of reactive oxygen species. Nature Protocols. [Link]

-

Bolis, G., et al. (1993). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles Circular dichroism study. CORE. [Link]

-

Chen, Y. R., & Zweier, J. L. (2020). Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions. Journal of Cellular and Molecular Medicine. [Link]

-

Lu, H. R., et al. (2017). Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools. Journal of Pharmacological and Toxicological Methods. [Link]

-

Chaires, J. B., et al. (2006). A new bisintercalating anthracycline with picomolar DNA binding affinity. Journal of Medicinal Chemistry. [Link]

-

D'Alessandro, G., et al. (2018). A RADAR method to measure DNA topoisomerase covalent complexes. Methods in Molecular Biology. [Link]

-

Suzuki, H., et al. (1991). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

-

Eckschlager, T., et al. (2007). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Anti-Cancer Drugs. [Link]

Sources

- 1. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]

- 8. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Camptothecin-stabilised topoisomerase I-DNA complexes in leukaemia cells visualised and quantified in situ by the TARDIS assay (trapped in agarose DNA immunostaining) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sm.unife.it [sm.unife.it]

- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. nexel.co.kr [nexel.co.kr]

- 15. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Demethoxydaunorubicinol (Idarubicinol)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Demethoxydaunorubicinol, more commonly known as idarubicinol, stands as a pivotal molecule in the clinical application and study of the anthracycline antineoplastic agent, idarubicin. As the principal and biologically active metabolite of idarubicin, a comprehensive understanding of its chemical characteristics, biological functions, and analytical methodologies is paramount for researchers in oncology, pharmacology, and medicinal chemistry. This guide synthesizes the current knowledge on idarubicinol, offering a detailed exploration of its structure, properties, and mechanism of action, alongside practical insights into its experimental analysis.

Molecular Profile and Physicochemical Properties

Idarubicinol is the 13-dihydro derivative of idarubicin, formed via metabolic reduction. This structural modification significantly influences its biological activity and pharmacokinetic profile.

Chemical Structure

The chemical structure of idarubicinol is defined by the absence of the methoxy group at the C-4 position of the aglycone ring, a characteristic it shares with its parent drug, idarubicin, and the reduction of the C-13 keto group to a hydroxyl group.

IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione[1]

Synonyms: 13-dihydroidarubicin, 4-demethoxy-14-hydroxydaunorubicin[1]

Chemical Structure of 4-Demethoxydaunorubicinol (Idarubicinol)

Caption: 2D chemical structure of 4-Demethoxydaunorubicinol (Idarubicinol).

Physicochemical Properties

A summary of the key physicochemical properties of idarubicinol is presented in the table below. These properties are crucial for understanding its solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₉ | [1] |

| Molecular Weight | 499.5 g/mol | [1] |

| CAS Number | 86189-66-4 | [1] |

| Appearance | Solid (in pure form) | Inferred from related compounds |

| Solubility | Data not readily available; expected to have moderate lipophilicity. | |

| pKa | Data not readily available | |

| LogP | 1.8 (Predicted) | [1] |

Biological Activity and Mechanism of Action

Idarubicinol is not merely an inactive byproduct; it is a potent cytotoxic agent that significantly contributes to the overall therapeutic and toxic effects of idarubicin.

Cytotoxic Activity

In vitro studies have demonstrated that idarubicinol possesses cytotoxic activity comparable to its parent compound, idarubicin, in sensitive cancer cell lines. However, in multidrug-resistant (MDR) cell lines, idarubicinol can be 3-4 times less active than idarubicin, suggesting it may be a better substrate for efflux pumps like P-glycoprotein. Both idarubicin and idarubicinol are more potent than daunorubicin and doxorubicin[2][3]. One study found that idarubicin was approximately 2.5 times more potent than 4-demethoxydaunorubicinol against normal myeloid progenitor cells[4].

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for idarubicinol, like other anthracyclines, is the inhibition of topoisomerase II.[1][5][6] This nuclear enzyme is critical for managing DNA topology during replication, transcription, and repair.

The process unfolds as follows:

-

Intercalation: Idarubicinol intercalates into the DNA double helix.

-

Stabilization of the Cleavable Complex: It then traps topoisomerase II in a "cleavable complex" with DNA. This prevents the enzyme from re-ligating the DNA strands after it has created a double-strand break to resolve topological stress.

-

Induction of DNA Damage and Apoptosis: The accumulation of these stabilized cleavable complexes leads to permanent DNA double-strand breaks, triggering a cascade of cellular responses that culminate in apoptosis (programmed cell death).

In vitro studies have shown that both idarubicin and its metabolite, idarubicinol, primarily form topoisomerase IIα cleavable complexes[2]. The persistence of these complexes after drug removal may be a key factor in the high efficacy of idarubicin-based therapies[2].

Caption: Mechanism of Topoisomerase II inhibition by Idarubicinol.

Pharmacokinetics and Metabolism

The conversion of idarubicin to idarubicinol is a critical aspect of its clinical pharmacology. This biotransformation is primarily mediated by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) in the liver[6].

Pharmacokinetic Profile

Idarubicinol exhibits a significantly longer terminal half-life than its parent compound. The half-life of idarubicin is approximately 22 hours, while idarubicinol has a half-life exceeding 45 hours, and in some cases, up to 72 hours in cells[6][7]. This prolonged presence in the plasma and tissues means that idarubicinol is a major contributor to the sustained cytotoxic and toxic effects observed after idarubicin administration[7][8]. Plasma levels of idarubicinol are often higher and more sustained than those of idarubicin itself[6].

Pharmacokinetic Parameters:

| Parameter | Idarubicin | Idarubicinol | Source |

| Terminal Half-life (plasma) | ~22 hours | >45 hours | [8][9] |

| Terminal Half-life (cells) | ~15 hours | ~72 hours | [6][7] |

| Protein Binding | ~97% | ~94% | [6][7] |

Metabolic Pathway

The metabolic conversion of idarubicin to idarubicinol is a reductive process targeting the C-13 keto group. This reaction is catalyzed by cytosolic enzymes, predominantly in the liver.

Caption: Metabolic conversion of Idarubicin to Idarubicinol.

Cardiotoxicity: A Major Clinical Consideration

A significant dose-limiting factor for all anthracyclines, including idarubicin and by extension idarubicinol, is cardiotoxicity. This can manifest as acute effects or, more commonly, as a chronic, cumulative dose-dependent cardiomyopathy that can lead to congestive heart failure[10][11].

The cardiotoxicity is believed to be multifactorial, with two prominent proposed mechanisms:

-

Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline ring can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress in cardiomyocytes, which have limited antioxidant defenses, leading to mitochondrial damage and apoptosis[12][13].

-

Topoisomerase IIβ Inhibition: Cardiomyocytes express the topoisomerase IIβ isoform. Inhibition of this enzyme in these non-proliferating cells is thought to trigger DNA damage responses and mitochondrial dysfunction, ultimately leading to myocyte death[11][12].

Given its persistence and high concentrations in the body, idarubicinol is a significant contributor to the cardiotoxic profile of idarubicin therapy[6].

Experimental Protocols

Accurate and reproducible methods for the synthesis, purification, and analysis of idarubicinol are essential for preclinical and clinical research.

Synthesis of Idarubicinol Reference Standard

While idarubicinol is a metabolite, a synthetic route is necessary to produce a pure reference standard for analytical and experimental purposes. A common approach involves the reduction of the C-13 keto group of idarubicin.

Exemplary Protocol for Small-Scale Synthesis:

-

Dissolution: Dissolve idarubicin hydrochloride in a suitable solvent such as methanol.

-

Reduction: Cool the solution to 0°C and add a reducing agent, such as sodium borohydride, portion-wise. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl) to neutralize the excess reducing agent.

-

Extraction: Extract the product into an organic solvent (e.g., chloroform).

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized idarubicinol using techniques such as mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of idarubicinol in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of idarubicinol. Include a vehicle control (medium with the solvent used to dissolve idarubicinol).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA substrate, and topoisomerase II enzyme.

-

Drug Addition: Add varying concentrations of idarubicinol to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no drug).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.

-

Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin. Inhibition of the enzyme will result in a higher proportion of catenated kDNA.

HPLC Method for Quantification in Plasma

High-performance liquid chromatography with fluorescence detection is a sensitive and specific method for quantifying idarubicinol in biological matrices[14][15].

Detailed Protocol:

-

Sample Preparation (Plasma):

-

To a plasma sample, add an internal standard.

-

Perform a liquid-liquid extraction with a mixture of chloroform and 1-heptanol (9:1 v/v)[15].

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or a cyanopropyl column, is typically used[14].

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: Fluorescence detection with an excitation wavelength of approximately 470 nm and an emission wavelength of about 580 nm provides high sensitivity[14].

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of idarubicinol standard.

-

Calculate the concentration of idarubicinol in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Conclusion

4-Demethoxydaunorubicinol is a clinically significant metabolite of idarubicin, possessing potent cytotoxic activity through the inhibition of topoisomerase II. Its long half-life and high plasma concentrations make it a major contributor to both the therapeutic efficacy and the dose-limiting cardiotoxicity of idarubicin therapy. A thorough understanding of its chemical properties, biological actions, and analytical determination is crucial for the continued development and optimization of anthracycline-based cancer chemotherapy. This guide provides a foundational resource for researchers and drug development professionals working with this important compound.

References

-

PubChem. Idarubicin. National Center for Biotechnology Information. [Link]

-

Medscape. Idarubicin. [Link]

-

Corsini C, Ghielmini M, Mancuso P, et al. Idarubicinol myelotoxicity: a comparison of in vitro data with clinical outcome in patients treated with high-dose idarubicin. Br J Cancer. 2000;82(3):553-559. [Link]

-

Drugs.com. Idarubicin: Package Insert / Prescribing Information / MOA. [Link]

-

PubChem. Idarubicinol. National Center for Biotechnology Information. [Link]

-

Dodion P, Sanders C, Rombaut W, et al. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro. Eur J Cancer Clin Oncol. 1987;23(12):1909-1914. [Link]

-

Weiss RB, Sarosy G, Clagett-Carr K, Russo M, Leyland-Jones B. Idarubicin cardiotoxicity: a retrospective study in acute myeloid leukemia and myelodysplasia. J Clin Oncol. 1990;8(7):1233-1238. [Link]

-

Gasparello A, Cocconcelli E, Ghiotto C, et al. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. Molecules. 2020;25(24):5895. [Link]

-

Kuffel MJ, Reid JM, Ames MM. Selected pharmacologic characteristics of idarubicin and idarubicinol. Semin Oncol. 1992;19(2 Suppl 4):9-14. [Link]

-

PubChem. Idarubicinol. National Center for Biotechnology Information. [Link]

-

Cowell IG, Okorokov AL, Cutts SA, et al. Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K562 Human Leukaemia Cells. Br J Cancer. 2003;88(1):137-144. [Link]

-

Bourcier B, Lagarce F, Lebreton V. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization. J Pharm Biomed Anal. 2022;210:114543. [Link]

-

Gonzalez-Cid M, Loria G, Ramos-Morales P. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test. Mutat Res. 2004;560(2):147-156. [Link]

-

Study on HPLC determination of idarubicin hydrochloride and related substances. [Link]

-

Thiesen J, Schlicht K, Wöhrle S, et al. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection. GaBI Journal. 2024;13(2):68-70. [Link]

-

Siegsmund MJ, Yamamura Y, Lokeshwar BL, Block NL. Enhanced in vitro cytotoxicity of idarubicin compared to epirubicin and doxorubicin in rat prostate carcinoma cells. Eur Urol. 1997;31(3):365-370. [Link]

-

Henriksen PA. Anthracycline Cardiotoxicity: An Update on Mechanisms, Monitoring and Prevention. Heart. 2018;104(12):987-995. [Link]

- Synthesis of idarubicin aglycone.

-

Hande KR. Topoisomerase II inhibitors. Update Cancer Ther. 2008;3(3):119-128. [Link]

-

Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

-

Pfizer. IDAMYCIN® (idarubicin hydrochloride for injection, USP) Prescribing Information. [Link]

-

Gatti G, Zucchetti M, D'Incalci M, et al. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. J Chromatogr. 1990;531:113-121. [Link]

-

Patel K, Coromilas J, Salama G. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia. BMJ Case Rep. 2019;12(5):e229334. [Link]

-

Apopa PL, He X, Ma D, et al. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Int J Nanomedicine. 2015;10:829-842. [Link]

-

Shimadzu. Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]

-

Pfizer. IDAMYCIN (idarubicin hydrochloride for injection, USP) Prescribing Information. [Link]

-

Ahmad A, Pradhan P, Taneja A, et al. Chemical structure of idarubicin and daunorubicin. J Biomol Struct Dyn. 2016;34(1):174-185. [Link]

-

Gonzalez-Cid M, Loria G, Ramos-Morales P. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test. Mutat Res. 2004;560(2):147-156. [Link]

- Synthesis of epirubicin

-

Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

-

Dine T, Gressier B, Luyckx M, et al. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. Pharmazie. 1996;51(12):944-947. [Link]

-

Wang Y, Li Y, Wang Y, et al. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. J Biochem Mol Toxicol. 2022;36(1):e22934. [Link]

-

Toffoli G, Gatti G, Corona G, et al. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. Ther Drug Monit. 1999;21(4):367-375. [Link]

-

Sabir H, Zafar MZ. Pharmacological Study and Overcome the Cardiotoxicity Associated with Anticancer Drug Doxorubicin. Biomark Applic. 2017;1(1):116. [Link]

-

Toffoli G, Corona G, Bidinotto M, Boiocchi M. Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells. Anticancer Res. 1996;16(6B):3635-3639. [Link]

Sources

- 1. Idarubicin - Wikipedia [en.wikipedia.org]

- 2. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107698634A - A kind of preparation method of idarubicin hydrochloride - Google Patents [patents.google.com]

- 5. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (idarubicin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. youtube.com [youtube.com]

- 10. Idarubicin cardiotoxicity: a retrospective study in acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]

- 12. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-Demethoxydaunorubicinol: A Technical Guide for Drug Development Professionals

Abstract

4-Demethoxydaunorubicinol, also known as idarubicinol, is the principal and pharmacologically active metabolite of the anthracycline chemotherapeutic agent idarubicin (4-demethoxydaunorubicin). Its significant cytotoxic activity, comparable to the parent drug, underscores its importance in the overall therapeutic effect of idarubicin. This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-demethoxydaunorubicinol, designed for researchers, medicinal chemists, and professionals in drug development. The synthesis is logically dissected into two major stages: the preparation of the idarubicin precursor and its subsequent stereoselective reduction to the target molecule. This guide emphasizes the causality behind strategic synthetic choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of 4-Demethoxydaunorubicinol

Anthracycline antibiotics, such as daunorubicin and doxorubicin, are mainstays in cancer chemotherapy. Idarubicin, a synthetic analog, distinguishes itself by the absence of a methoxy group at the C-4 position of the aglycone, a modification that enhances its lipophilicity and cellular uptake.[1][2] Upon administration, idarubicin is rapidly metabolized in vivo to its 13-dihydro derivative, 4-demethoxydaunorubicinol.[1] This metabolite is not merely an inactive byproduct; it exhibits potent cytotoxic activity, contributing significantly to the overall anti-leukemic effect.[3] Therefore, access to pure 4-demethoxydaunorubicinol is crucial for comprehensive pharmacological studies, for use as an analytical standard in pharmacokinetic and metabolic research, and as a potential therapeutic agent in its own right.

The synthesis of 4-demethoxydaunorubicinol is a multi-step process that hinges on the initial synthesis of its precursor, idarubicin. This guide will explore the two primary strategies for obtaining idarubicin, followed by a detailed protocol for the pivotal reduction of the C-13 ketone to yield the target alcohol.

Strategic Approaches to the Synthesis of Idarubicin (4-Demethoxydaunorubicin)

The synthesis of idarubicin can be broadly categorized into two strategic approaches: the total synthesis of the aglycone followed by glycosylation, and the chemical modification of a more readily available anthracycline, such as daunorubicin.

Strategy 1: Total Synthesis of the Aglycone (4-Demethoxydaunomycinone) and Subsequent Glycosylation

This approach offers flexibility in modifying the aglycone structure but is generally more complex, often involving numerous steps.[4] The core of this strategy is the construction of the tetracyclic 4-demethoxydaunomycinone, which is then coupled with a protected daunosamine sugar derivative.

The synthesis of 4-demethoxydaunomycinone is a significant challenge in organic chemistry. One established method involves the Diels-Alder reaction between a functionalized bicyclic precursor and a benzoquinone dimethide to construct the tetracyclic framework.[4]

Experimental Protocol: Synthesis of (+)-4-Demethoxydaunomycinone (Illustrative)

This protocol is a conceptual representation based on established synthetic strategies.

-

Preparation of the Bicyclic Precursor: A suitable optically active, functionalized bicyclic precursor is prepared through a multi-step synthesis, often starting from simpler aromatic compounds.

-

Diels-Alder Cycloaddition: The bicyclic precursor is reacted with o-benzoquinone dimethide in a Diels-Alder cycloaddition to form the core tetracyclic structure.

-

Functional Group Manipulation: A series of reactions, including oxidations, reductions, and protecting group manipulations, are carried out to install the correct functional groups on the tetracyclic skeleton, yielding (+)-4-demethoxydaunomycinone.[4]

Once the aglycone is synthesized, it is coupled with a protected derivative of the amino sugar daunosamine. This glycosylation reaction is a critical step that requires careful control of stereochemistry to obtain the desired α-anomer.

Experimental Protocol: Glycosylation of 4-Demethoxydaunomycinone

-

Protection of Daunosamine: The amino and hydroxyl groups of daunosamine are protected to prevent unwanted side reactions. A common protecting group for the amino function is trifluoroacetyl.

-

Activation of the Glycosyl Donor: The protected daunosamine is converted into a reactive glycosyl donor, such as a glycosyl halide.

-

Coupling Reaction: The glycosyl donor is reacted with 4-demethoxydaunomycinone in the presence of a promoter, such as silver triflate, to form the glycosidic bond.[5]

-

Deprotection: The protecting groups on the sugar moiety are removed to yield idarubicin.

Strategy 2: Chemical Modification of Daunorubicin

An alternative and often more practical approach is the chemical modification of the naturally occurring and more readily available daunorubicin. This strategy focuses on the selective demethylation of the C-4 methoxy group.

The key transformation in this route is the regioselective cleavage of the C-4 methoxy ether without affecting other sensitive functional groups in the molecule. This can be achieved using various reagents, including Lewis acids.

Experimental Protocol: Synthesis of Idarubicin from Daunorubicin Hydrochloride

-

Protection of the Amino Group: The 3'-amino group of daunorubicin hydrochloride is first protected, for instance, as a trifluoroacetamide, to prevent its interference in subsequent steps. This can be achieved by reacting daunorubicin hydrochloride with a trifluoroacetylating agent in the presence of a base like triethylamine.[6]

-

Reductive Demethoxylation: The protected daunorubicin is then subjected to a reductive demethoxylation reaction. A modern approach involves the use of a metal catalyst system, such as a nickel catalyst with an organophosphorus ligand and a silane reducing agent, to selectively cleave the C-4 methoxy group.[6]

-

Deprotection and Salt Formation: The trifluoroacetyl protecting group is removed under basic conditions, and the resulting 4-demethoxydaunorubicin is converted to its hydrochloride salt.

The Crucial Step: Stereoselective Reduction to 4-Demethoxydaunorubicinol

The final and defining step in the synthesis of 4-demethoxydaunorubicinol is the reduction of the C-13 ketone of idarubicin. This transformation introduces a new chiral center at C-13, and therefore, stereocontrol is a key consideration. While enzymatic reductions in vivo are highly specific, chemical methods must be carefully chosen to achieve the desired stereoisomer. A high-yield synthesis of reference metabolites, including 4-demethoxydaunorubicinol, has been reported, indicating the feasibility of this chemical transformation.[3]

Causality in Reagent Selection

The choice of reducing agent is critical. A mild and selective reagent is required to reduce the ketone without affecting the quinone system or other functional groups. Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of ketones to alcohols. Its reactivity is generally compatible with the functional groups present in the idarubicin molecule. For stereoselectivity, the approach of the hydride to the carbonyl group is influenced by the steric environment of the surrounding chiral centers, which can favor the formation of one diastereomer over the other.

Experimental Protocol: Synthesis of 4-Demethoxydaunorubicinol

This protocol is a representative procedure based on established chemical principles for ketone reduction.

-

Dissolution of Idarubicin: Idarubicin hydrochloride is dissolved in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, at a controlled temperature, typically 0 °C to room temperature.

-

Addition of Reducing Agent: A solution of sodium borohydride in the same solvent is added dropwise to the idarubicin solution with stirring. The molar ratio of the reducing agent to the substrate is a critical parameter to optimize for complete conversion and to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, the excess reducing agent is quenched by the careful addition of an acidic solution, such as dilute acetic acid or hydrochloric acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using chromatographic techniques. Preparative HPLC is often the method of choice for achieving high purity, separating the desired product from any unreacted starting material and potential side products.[3]

Data Presentation and Visualization

Summary of Synthetic Pathways

The overall synthetic pathways are summarized in the following diagrams:

Diagram 1: Synthesis of 4-Demethoxydaunorubicinol from Daunorubicin

Caption: A streamlined synthetic route from daunorubicin.

Diagram 2: Synthesis via Total Synthesis of the Aglycone

Caption: The total synthesis approach to 4-demethoxydaunorubicinol.

Analytical Characterization

The identity and purity of the synthesized compounds are confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations for 4-Demethoxydaunorubicinol |

| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time, distinct from idarubicin.[3] |

| Mass Spectrometry | Molecular weight determination and structural confirmation | A molecular ion peak corresponding to the expected mass of 4-demethoxydaunorubicinol. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the protons and carbons of the tetracyclic core and the daunosamine sugar, with a notable change in the signal for the C-13 position from a ketone to a hydroxylated carbon.[7] |

Conclusion and Future Perspectives

The synthesis of 4-demethoxydaunorubicinol is a challenging yet essential endeavor for advancing our understanding of anthracycline pharmacology. This guide has outlined the primary synthetic strategies, emphasizing the chemical reasoning behind the chosen methodologies. The conversion of idarubicin to its active metabolite, 4-demethoxydaunorubicinol, through a stereoselective reduction, is a pivotal final step. While the presented protocols provide a solid foundation, further research into more efficient and highly stereoselective reduction methods will be beneficial. The availability of robust synthetic routes will undoubtedly facilitate further investigation into the therapeutic potential of this potent cytotoxic agent.

References

-

Arcomone, F., et al. (1976). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers. Journal of Medicinal Chemistry, 19(11), 1435-1437. [Link]

-

Cusack, B. J., et al. (1993). Anthracyclines and their C-13 alcohol metabolites: growth inhibition and DNA damage following incubation with human tumor cells in culture. Cancer Chemotherapy and Pharmacology, 32(3), 211-218. [Link]

-

Dennis, D. G., et al. (2019). Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene. Journal of the American Chemical Society, 141(26), 10193-10198. [Link]

-

Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(3), 235-249. [Link]

-

Horton, D., & Priebe, W. (1981). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Carbohydrate Research, 94(1), 27-41. [Link]

- Li, J., et al. (2018). A kind of preparation method of idarubicin hydrochloride.

-

Mazzanti, R., et al. (1986). Phase I study of 4-demethoxydaunorubicin. Investigational New Drugs, 4(3), 267-272. [Link]

-

Plumbridge, T. W., & Brown, J. R. (1980). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(3-4), 460-466. [Link]

-

Richard, C., et al. (1982). Total synthesis of 4-demethoxydaunomycin. Journal of the Chemical Society, Chemical Communications, (18), 1064-1066. [Link]

-

Skladanowski, A., & Konopa, J. (2000). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Acta Biochimica Polonica, 47(1), 109-121. [Link]

-

Veeprho. (n.d.). Idarubicin Impurities and Related Compound. [Link]

-

Wikipedia. (2023). Idarubicin. [Link]

Sources

- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idarubicin - Wikipedia [en.wikipedia.org]

- 3. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of 4-demethoxydaunomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN107698634A - A kind of preparation method of idarubicin hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Unveiling of a Key Player: A Technical Guide to the Discovery and History of 4-Demethoxydaunorubicinol

Preamble: Beyond the Parent Compound – The Critical Role of Metabolites in Anthracycline Therapy

In the landscape of oncology drug development and clinical application, the narrative often centers on the parent drug. However, the true in vivo efficacy and toxicity profile of a therapeutic agent is frequently dictated by its metabolic fate. The biotransformation of a parent compound can yield metabolites with enhanced, diminished, or entirely different pharmacological profiles. This guide delves into the discovery and history of 4-demethoxydaunorubicinol, the principal and pharmacologically active metabolite of the potent antileukemic agent, idarubicin (4-demethoxydaunorubicin). For researchers, clinicians, and drug development professionals, a comprehensive understanding of this metabolite is not merely academic; it is fundamental to optimizing therapeutic strategies, predicting patient outcomes, and designing safer, more effective next-generation anthracyclines.

Section 1: The Genesis of 4-Demethoxydaunorubicinol – A Tale of Metabolic Activation

The story of 4-demethoxydaunorubicinol is intrinsically linked to its parent compound, idarubicin. Idarubicin, a synthetic analog of daunorubicin, was developed to enhance the therapeutic index of anthracyclines, a class of potent chemotherapeutic agents known for their efficacy and their cardiotoxicity.[1][2] A key structural modification in idarubicin is the removal of the methoxy group at the C-4 position of the aglycone ring, which increases its lipophilicity and cellular uptake compared to daunorubicin.[1]

From the early clinical investigations of idarubicin, it became evident that the drug was rapidly and extensively metabolized in patients.[3] The primary metabolic pathway was identified as the reduction of the C-13 keto group on the side chain, yielding a 13-dihydro derivative, which was named idarubicinol, or more systematically, 4-demethoxydaunorubicinol.[3] This metabolic conversion is not a detoxification pathway; rather, it represents a pivotal step in the drug's mechanism of action.

The Enzymatic Machinery: Carbonyl and Aldo-Keto Reductases

The biotransformation of idarubicin to 4-demethoxydaunorubicinol is catalyzed by cytosolic enzymes belonging to two major superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs), which include carbonyl reductases (CBRs).[4] In vitro studies using various cell lines have highlighted the importance of AKR1C3 and CBR1 in this metabolic conversion.[4] The differential expression of these enzymes in various tissues, such as the liver and heart, as well as in tumor cells, can significantly influence the pharmacokinetic and pharmacodynamic profile of idarubicin.[4]

dot

Caption: Workflow for HPLC analysis.

Conclusion: An Indispensable Component of the Idarubicin Story

The discovery and characterization of 4-demethoxydaunorubicinol have been pivotal in elucidating the clinical pharmacology of idarubicin. It serves as a compelling case study on the importance of metabolite profiling in drug development. The high concentrations, prolonged half-life, and potent cytotoxic activity of this metabolite underscore that the clinical effects of idarubicin are a composite of both the parent drug and 4-demethoxydaunorubicinol. For researchers in the field, continued investigation into the differential metabolism of idarubicin, the specific roles of AKR and CBR isoforms, and the precise contribution of 4-demethoxydaunorubicinol to both efficacy and toxicity will be crucial for the development of more targeted and less toxic anticancer therapies.

References

-

Maser, E., La-Beck, N. M., & Cerny, M. A. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 239–251. [Link]

-

Robert, J. (1993). Clinical pharmacokinetics of idarubicin. Clinical Pharmacokinetics, 24(4), 275–288. [Link]

-

Pfizer Inc. (2023). IDAMYCIN PFS (idarubicin hydrochloride) injection, for intravenous use. Prescribing Information. [Link]

-

Wikipedia. (2024). Idarubicin. [Link]

-

Synapse. (2024). What is the mechanism of Idarubicin Hydrochloride? [Link]

-

Toffoli, G., Tumiotto, L., & Boiocchi, M. (1992). Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells. Haematologica, 77(4), 307–311. [Link]

-

Camaggi, C. M., Strocchi, E., Comparsi, R., Angelelli, B., & Pannuti, F. (1992). Idarubicin metabolism and pharmacokinetics after intravenous and oral administration in cancer patients: a crossover study. Cancer Chemotherapy and Pharmacology, 30(4), 307–316. [Link]

-

Ames, M. M., & Spreafico, F. (1992). Selected pharmacologic characteristics of idarubicin and idarubicinol. Leukemia, 6 Suppl 1, 70–75. [Link]

-

Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. [Link]

-

Schleyer, E., Kühn, S., Rührs, H., Unterhalt, M., Kaufmann, C. C., Kern, W., Braess, J., Sträubel, G., & Hiddemann, W. (1996). Oral idarubicin pharmacokinetics--correlation of trough level with idarubicin area under curve. Leukemia, 10(4), 707–712. [Link]

-

Brodie, A. M., Be-Ge, Z., & Isaacs, J. T. (2005). Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K562 Human Leukaemia Cells. British Journal of Haematology, 128(4), 503-512. [Link]

-

Kuhlmann, O., & Weiss, M. (1997). Determination of idarubicin and idarubicinol in plasma by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 287–292. [Link]

-

Eksborg, S., & Nilsson, B. (1989). A method for the determination of idarubicin and idarubicinol in plasma from cancer patients. Journal of Chromatography, 488(2), 464–470. [Link]

-

Wąs-Gubała, J., & Wietecha-Posłuszny, R. (2020). Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. Molecules, 25(24), 5799. [Link]

-

Platel, D., Pouna, P., Bonoron-Adèle, S., & Robert, J. (1999). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Anticancer Drugs, 10(7), 671–676. [Link]

-

Toffoli, G., Tumiotto, L., & Boiocchi, M. (1991). High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. Journal of Chromatography, 567(1), 125–133. [Link]

-

Gianni, L., Vigano, L., Surbone, A., & Bonadonna, G. (1997). Dose-finding and Pharmacologic Study of Chronic Oral Idarubicin Therapy in Metastatic Breast Cancer Patients. Clinical Cancer Research, 3(9), 1511-1518. [Link]

-

Kuhlmann, O., Hofmann, S., & Weiss, M. (1999). Determination of idarubicin and idarubicinol in rat plasma using reversed-phase high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 429-434. [Link]

-

Czerwińska, M., & Oledzka, I. (2016). Analysis of doxorubicin in cell culture media and human plasma using solid phase extraction and HPLC. Farmacia, 64(4), 541-547. [Link]

-

Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography - VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57-64. [Link]

-

Speth, P. A., van der Pol, M. A., Vrehen, H. M., & Haanen, C. (1989). plasma pharmacokinetics of idarubicin and its 13-hydroxymetabolite after intravenous and oral administration in leukemia patients. British Journal of Cancer, 60(5), 745–749. [Link]

-

Daghestani, L., Arcamone, F., & Malspeis, L. (1986). Pharmacokinetics of idarubicin after daily intravenous administration in leukemic patients. Cancer Treatment Reports, 70(9), 1061–1065. [Link]

-

BC Cancer. (2023). Idarubicin. [Link]

-

Boddu, P., & Zeidan, A. M. (2019). Topoisomerase II inhibitors in AML: past, present, and future. Expert Opinion on Drug Safety, 18(5), 397–407. [Link]

-

Tartaglia, A., & Goya-Goñi, R. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7055. [Link]

-

Mercolini, L., & Protti, M. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(18), 4275. [Link]

-

Badea, I., & Lupea, A. X. (2005). A HPLC method for the simultaneous determination of seven anthracyclines. Journal of Liquid Chromatography & Related Technologies, 28(10), 1563-1574. [Link]

-

Fukushima, T., Ueda, T., Uchida, M., & Nakamura, T. (1993). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. International Journal of Hematology, 57(2), 121–130. [Link]

-

Wang, J., & Chen, S. (2014). The effects of idarubicin versus other anthracyclines for induction therapy of patients with newly diagnosed leukaemia. Cochrane Database of Systematic Reviews, (11), CD010433. [Link]

-

Weiss, M., Kuhlmann, O., & Scheufler, E. (1999). Effects of idarubicin and idarubicinol on rat coronary resistance and vasoconstrictor responsiveness of isolated aorta and mesentery. Pharmacology & Toxicology, 84(6), 294–299. [Link]

-

Borchmann, P., Hübel, K., Schnell, R., & Engert, A. (1997). Idarubicin: a brief overview on pharmacology and clinical use. International Journal of Clinical Pharmacology and Therapeutics, 35(2), 80–83. [Link]

-

Patel, D., & Mandava, N. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

-

Toffoli, G., Tumiotto, L., & Boiocchi, M. (1995). An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. Therapeutic Drug Monitoring, 17(6), 636–643. [Link]

-

Scott, R. J., & Palmer, J. L. (1998). Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 729–735. [Link]

Sources

- 1. Idarubicin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical pharmacokinetics of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of 4-Demethoxydaunorubicinol in Oncology: A Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the pursuit of enhanced efficacy and diminished toxicity. Within the anthracycline class of antineoplastic agents, idarubicin has carved a significant niche, particularly in the management of hematological malignancies. However, the therapeutic narrative of idarubicin is incomplete without a thorough understanding of its principal and biologically active metabolite, 4-demethoxydaunorubicinol (idarubicinol). This technical guide provides an in-depth exploration of 4-demethoxydaunorubicinol, delineating its mechanism of action, pharmacokinetic profile, and burgeoning role in cancer therapy. We will dissect the experimental methodologies pivotal for its investigation and contextualize its clinical relevance, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction: The Anthracycline Legacy and the Emergence of Idarubicinol

Anthracyclines, a cornerstone of chemotherapy regimens for decades, exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II, leading to catastrophic DNA damage in rapidly proliferating cancer cells. Idarubicin, a potent analog of daunorubicin, distinguishes itself through its high lipophilicity, facilitating rapid cellular uptake and contributing to its pronounced anti-leukemic activity.

Upon administration, idarubicin undergoes extensive and rapid metabolism, primarily through reduction of the C-13 keto group to a secondary alcohol, yielding 4-demethoxydaunorubicinol. This biotransformation is not a detoxification pathway; rather, it produces a metabolite that retains significant cytotoxic and antitumor properties. The prolonged plasma half-life of 4-demethoxydaunorubicinol compared to its parent compound suggests that it may act as a crucial reservoir, contributing substantially to the sustained therapeutic effect and, potentially, the long-term toxicity profile of idarubicin therapy. Understanding the distinct pharmacological attributes of this metabolite is therefore paramount for optimizing the clinical application of idarubicin.

Mechanism of Action: A Multifaceted Assault on Cancer Cells

The cytotoxic activity of 4-demethoxydaunorubicinol, while sharing fundamental similarities with other anthracyclines, possesses unique characteristics that warrant detailed examination. Its primary mechanisms include:

-

DNA Intercalation and Topoisomerase II Inhibition: Like its parent drug, 4-demethoxydaunorubicinol intercalates into DNA, distorting the helical structure and interfering with DNA replication and transcription. This complex then stabilizes the covalent intermediate formed between DNA and topoisomerase II, leading to the accumulation of double-strand breaks and the induction of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure is a redox-active center. Through enzymatic reduction, it can generate semiquinone free radicals, which in turn react with molecular oxygen to produce superoxide anions and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

-

Mitochondrial Targeting: Emerging evidence suggests that 4-demethoxydaunorubicinol may exhibit a pronounced effect on mitochondrial function. Its accumulation within mitochondria can disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

The following diagram illustrates the proposed signaling pathway for 4-demethoxydaunorubicinol-induced apoptosis.

Caption: Proposed mechanism of 4-demethoxydaunorubicinol-induced apoptosis.

Pharmacokinetics and Clinical Significance

A defining feature of 4-demethoxydaunorubicinol is its pharmacokinetic profile, which is characterized by a significantly longer terminal half-life than idarubicin. This persistence in the plasma and tissues has profound clinical implications.

| Parameter | Idarubicin | 4-Demethoxydaunorubicinol | Clinical Implication |

| Terminal Half-life | ~11-25 hours | ~45-70 hours | Sustained cytotoxic pressure on tumor cells. |

| Cellular Uptake | Rapid | Slower than Idarubicin | Acts as a long-acting cytotoxic agent. |

| Primary Site of Action | Nucleus | Nucleus and Mitochondria | Broader spectrum of cellular damage. |

| Clinical Monitoring | Plasma levels of parent drug | Plasma levels of metabolite are crucial | Provides a more accurate measure of drug exposure. |

The extended presence of 4-demethoxydaunorubicinol is a double-edged sword. While it likely enhances the overall antitumor efficacy of idarubicin treatment, it may also contribute to cumulative and delayed toxicities, most notably cardiotoxicity, a known class effect of anthracyclines. Therefore, therapeutic drug monitoring that includes quantification of 4-demethoxydaunorubicinol could offer a more precise approach to personalizing idarubicin therapy, balancing efficacy with toxicity.

Experimental Protocols for the Investigation of 4-Demethoxydaunorubicinol

Rigorous in vitro and in vivo studies are essential to fully elucidate the biological activity of 4-demethoxydaunorubicinol. Below are standardized protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol details a common method for assessing the cytotoxic effect of 4-demethoxydaunorubicinol on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-demethoxydaunorubicinol.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare a stock solution of 4-demethoxydaunorubicinol in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Add 100 µL of the diluted drug solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by 4-demethoxydaunorubicinol.

Methodology:

-

Cell Treatment: Seed and treat cells with 4-demethoxydaunorubicinol at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-